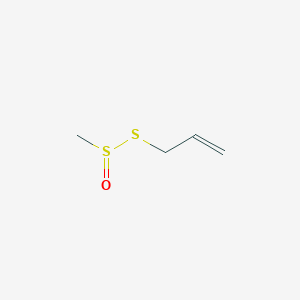

S-2-Propenyl methanesulfinothioate

Description

Structure

3D Structure

Properties

CAS No. |

104228-49-1 |

|---|---|

Molecular Formula |

C4H8OS2 |

Molecular Weight |

136.2 g/mol |

IUPAC Name |

3-methylsulfinylsulfanylprop-1-ene |

InChI |

InChI=1S/C4H8OS2/c1-3-4-6-7(2)5/h3H,1,4H2,2H3 |

InChI Key |

BBZQGJLFMJHRSD-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)SCC=C |

Origin of Product |

United States |

Chemical and Physical Properties

S-2-Propenyl methanesulfinothioate is a molecule with the chemical formula C₄H₈OS₂. nih.gov Its structure features a sulfinothioic acid S-ester group, with a methyl group and a 2-propenyl group attached to the sulfur atoms.

| Property | Value | Source |

| IUPAC Name | 3-methylsulfinylsulfanylprop-1-ene | nih.gov |

| Molecular Formula | C₄H₈OS₂ | nih.gov |

| Molecular Weight | 136.2 g/mol | nih.gov |

| CAS Number | 104228-49-1 | nih.gov |

| Appearance | Data not available | |

| Solubility | Data not available | |

| Boiling Point | Data not available | |

| Melting Point | Data not available |

Chemical Synthesis and Analog Development

Synthetic Methodologies for S-2-Propenyl Methanesulfinothioate

This compound is an unsymmetrical thiosulfinate, and its synthesis typically involves the oxidation of a mixture of the corresponding disulfides. The primary laboratory method for preparing thiosulfinates is the controlled oxidation of disulfides. wikipedia.orgresearchgate.net For this compound, this involves the co-oxidation of dimethyl disulfide and diallyl disulfide.

The reaction is generally carried out in an acidic medium, where a peracid is generated in situ to act as the oxidizing agent. A common procedure involves mixing the disulfides in an organic acid, such as formic acid or acetic acid, and then slowly adding an oxidizing agent like hydrogen peroxide at a controlled temperature, often around 0°C. nih.gov This process yields a mixture of three thiosulfinates: the two symmetrical products, dimethyl thiosulfinate and allicin (B1665233) (diallyl thiosulfinate), as well as the desired unsymmetrical product, this compound. nih.gov

An alternative method involves the use of pre-formed peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), in a solvent like chloroform. researchgate.net Regardless of the specific oxidizing agent, the key is the controlled delivery of a single oxygen atom to one of the sulfur atoms in the disulfide bond.

The resulting mixture of thiosulfinates can be separated and purified using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to isolate this compound. nih.gov

Table 1: Synthetic Approaches for this compound

| Method | Precursors | Oxidizing Agent | Key Characteristics |

|---|---|---|---|

| Mixed Disulfide Oxidation | Dimethyl disulfide & Diallyl disulfide | Hydrogen peroxide in formic/acetic acid | Produces a statistical mixture of dimethyl thiosulfinate, allicin, and this compound; requires chromatographic purification. nih.gov |

| m-CPBA Oxidation | Dimethyl disulfide & Diallyl disulfide | meta-Chloroperoxybenzoic acid (m-CPBA) | A common alternative to in-situ peracid generation; offers good control over the oxidation process. researchgate.net |

Design and Synthesis of Thiosulfinate Analogues

The design and synthesis of thiosulfinate analogues are driven by the need to enhance specific properties, such as thermal stability or biological activity, compared to naturally occurring compounds like allicin. researchgate.netnih.gov The core strategy involves modifying the R-groups attached to the S(O)-S functional group. The general synthetic route remains the oxidation of the corresponding symmetrical or unsymmetrical disulfides. researchgate.net

Researchers have successfully synthesized a variety of analogues, including those with simple alkyl (dimethyl, diethyl, dipropyl) and aromatic (dibenzyl) groups. nih.govresearchgate.net These studies have shown that the nature of the R-group significantly influences the compound's volatility, stability, and effectiveness against different biological targets. For instance, some analogues have demonstrated greater thermal stability than allicin, which decomposes rapidly upon heating. nih.gov

Furthermore, the introduction of fluorine atoms has been explored to create fluorinated analogues. For example, difluoroallicin (S-(2-fluoro-2-propenyl) 2-fluoroprop-2-ene-1-sulfinothioate) was synthesized via peracid oxidation of the corresponding fluorinated disulfide. citedrive.com These structural modifications aim to alter the electronic properties and reactivity of the thiosulfinate group.

Table 2: Selected Thiosulfinate Analogues and their Precursors

| Thiosulfinate Analogue | Disulfide Precursor | Reference |

|---|---|---|

| Dimethyl thiosulfinate | Dimethyl disulfide | nih.govresearchgate.net |

| Diethyl thiosulfinate | Diethyl disulfide | nih.govresearchgate.net |

| Dipropyl thiosulfinate | Dipropyl disulfide | nih.govresearchgate.net |

| Dibenzyl thiosulfinate | Dibenzyl disulfide | nih.govresearchgate.net |

| Difluoroallicin | 1,2-bis(2-fluoro-2-propenyl)disulfane | citedrive.com |

Stereoselective Synthesis Approaches for Chiral Thiosulfinates

Thiosulfinates are chiral at the sulfinyl sulfur atom, and the development of methods to synthesize them in an enantiomerically pure form is a significant goal in organic chemistry. nih.govacs.org Stereoselective synthesis is crucial as different enantiomers can exhibit distinct biological activities. Several strategies have been developed to control the stereochemistry of the sulfur center.

One of the primary methods is the asymmetric oxidation of prochiral disulfides. This involves using a chiral catalyst to direct the oxidation to one specific face of the sulfur atom, resulting in an enantioenriched thiosulfinate. For example, the catalytic asymmetric oxidation of di-tert-butyl disulfide with hydrogen peroxide has been shown to produce the corresponding thiosulfinate in high optical purity. wikipedia.org

Another powerful technique is the use of chiral auxiliaries . In this approach, a racemic sulfinyl chloride is reacted with a chiral alcohol, such as (-)-menthol or a sugar-derived alcohol like diacetone-d-glucose, to form a mixture of diastereomeric sulfinate esters. nih.govacs.org These diastereomers can be separated by crystallization or chromatography. Subsequent reaction of the separated diastereomer with a suitable nucleophile can yield the desired enantiopure chiral sulfinyl compound.

More recently, organocatalysis has emerged as a promising tool. Chiral amines and their derivatives, including Cinchona alkaloids and chiral diamines, have been used to catalyze the reaction between sulfinyl chlorides and alcohols, affording chiral sulfinates with good enantioselectivity. acs.orgnih.govmdpi.com For instance, the reaction of p-toluenesulfinyl chloride with alcohols in the presence of specific chiral diamines produced chiral sulfinates with enantiomeric excesses up to 76%. nih.gov

Table 3: Overview of Stereoselective Synthesis Methods for Chiral Thiosulfinates

| Approach | Principle | Reagents/Catalysts | Reference |

|---|---|---|---|

| Asymmetric Oxidation | Direct enantioselective oxidation of a prochiral disulfide. | Chiral catalysts with an oxidant (e.g., H₂O₂). | wikipedia.org |

| Chiral Auxiliaries | Separation of diastereomeric sulfinate esters formed from a racemic mixture and a chiral alcohol. | Chiral alcohols like (-)-menthol, diacetone-d-glucose. | nih.govacs.org |

| Organocatalysis | Use of a small chiral organic molecule to catalyze the asymmetric synthesis. | Chiral diamines, Cinchona alkaloids. | acs.orgnih.gov |

| Kinetic Resolution | Reaction of a racemic thiosulfinate with a chiral reagent that reacts faster with one enantiomer. | Grignard reagents with chiral ligands (e.g., quinine). | acs.org |

Mechanistic Investigations of Chemical Reactivity and Decomposition

Atmospheric Oxidation Pathways and Kinetics

The atmospheric fate of S-2-propenyl methanesulfinothioate, a volatile organosulfur compound, is primarily dictated by its reactions with key atmospheric oxidants. Theoretical studies on analogous thiosulfinates, such as dipropyl thiosulfinate (DPTS), provide significant insight into the probable atmospheric degradation pathways. The primary removal process in the troposphere is expected to be its reaction with the hydroxyl (•OH) radical, with subsequent reactions involving atmospheric oxygen (³O₂) leading to a cascade of degradation products. nih.govresearchgate.net The atmospheric lifetime of similar thiosulfinates is estimated to be very short, often less than a few hours, indicating a rapid breakdown process. nih.govresearchgate.net

The reaction between this compound and hydroxyl (•OH) radicals is the critical first step in its atmospheric oxidation. While direct kinetic data for this specific molecule is not available, extensive computational studies on similar thiosulfinates, like DPTS and dimethyl thiosulfinate (DMTS), have elucidated the likely mechanisms. nih.govresearchgate.net The reaction can proceed through several pathways:

H-atom abstraction: The •OH radical can abstract a hydrogen atom from the methyl (–CH₃) or the allyl (–CH₂–CH=CH₂) groups.

•OH addition to the C=C bond: The radical can add across the double bond of the propenyl group.

•OH addition to a sulfur atom: This is often the most favorable pathway. For DPTS, calculations show that the addition of the •OH radical to the sulfur atom of the sulfinyl (–S(=O)–) group is the dominant reaction channel. nih.govresearchgate.net This addition is followed by a rapid cleavage of the sulfur-sulfur (S–S) bond. nih.govresearchgate.net

This primary reaction with •OH radicals is typically very fast, with calculated total rate coefficients for the analogous DPTS + •OH reaction being 1.7 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 300 K. nih.govresearchgate.net

Following the initial reaction with •OH radicals, the resulting radical intermediates are highly reactive and will readily interact with molecular oxygen (³O₂), which is abundant in the troposphere. nih.govresearchgate.net For instance, if the initial reaction leads to the formation of a propanethiyl radical (as in the degradation of DPTS), this radical will react with ³O₂ to form a peroxy radical (RO₂). nih.govresearchgate.net These peroxy radicals are key transient species that undergo further unimolecular or bimolecular reactions, driving the formation of more stable degradation products. nih.govresearchgate.net

The cascade of oxidation reactions initiated by •OH and propagated by ³O₂ is expected to break down this compound into smaller, more oxidized molecules. Based on studies of analogous compounds like DPTS, the major final degradation products are likely to include sulfur dioxide (SO₂), along with organic acids and aldehydes. nih.govresearchgate.net The oxidation of organosulfur compounds in the atmosphere is a known source of SO₂, which can be further oxidized to sulfuric acid (H₂SO₄), a contributor to acid rain and atmospheric aerosol formation. nih.gov

Table 1: Predicted Atmospheric Degradation Products Based on Analogous Compounds

| Product Name | Chemical Formula | Precursor/Pathway | Citation |

|---|---|---|---|

| Sulfur Dioxide | SO₂ | Oxidation of sulfur-containing fragments | nih.govresearchgate.netnih.gov |

| Propanesulfinic acid | C₃H₈O₂S | Formed from the S-S bond cleavage in DPTS | nih.govresearchgate.net |

| Propanethial | C₃H₆S | Formed from the reaction of propanethiyl radical with O₂ | nih.govresearchgate.net |

In Vitro Chemical Stability and Degradation Pathways

Specific data on the in vitro chemical stability and non-biological degradation pathways of pure this compound are not extensively detailed in the available literature. However, research on the broader class of thiosulfinates from Allium species, such as allicin (B1665233) (diallyl thiosulfinate), shows they are reactive and relatively unstable compounds. Their stability is influenced by factors like solvent, pH, and temperature. For example, allicin has been shown to degrade in various solvents and stimulated physiological fluids. nih.gov It is known that thiosulfinates can react with thiols, such as cysteine and glutathione (B108866), which are present in many biological tissues. nih.gov This reactivity suggests that this compound would likely exhibit limited stability in a physiological or laboratory setting that mimics biological conditions, undergoing transformations through reactions with available nucleophiles.

Biotransformation and Metabolic Fate in Experimental Systems

The biotransformation of thiosulfinates and related sulfur compounds from garlic and onion has been a subject of significant research. While this compound itself is not always the primary focus, studies on analogous compounds provide a clear model for its metabolic fate. After oral administration, these compounds undergo extensive metabolism. For instance, studies on propyl propane (B168953) thiosulfonate (PTSO) in rats show that it is metabolized into both Phase I and Phase II metabolites, with s-propyl mercaptocysteine (CSSP) being a significant metabolite found in plasma and various tissues. us.es Similarly, S-allylmercaptocysteine (SAMC) is known to be converted into volatile sulfur compounds in the body. nih.gov These findings suggest that this compound would be readily absorbed and transformed into various metabolites, including conjugates with endogenous molecules like cysteine and glutathione. nih.govus.es

A notable aspect of the metabolism of garlic-derived organosulfur compounds is the excretion of volatile metabolites through exhaled breath. nih.gov This pathway is responsible for the characteristic "garlic breath." After ingestion, parent compounds are metabolized in the liver and other tissues, and some of the resulting smaller, volatile sulfur compounds enter the bloodstream and are exchanged in the lungs to be exhaled. While direct studies tracing ingested this compound to specific exhaled compounds are scarce, the metabolism of related compounds provides strong evidence for this pathway. For example, metabolites of S-allylmercaptocysteine (SAMC), which produces diallylpolysulfides, are known to be released via exhaled breath. nih.gov

Table 2: Common Volatile Metabolites Exhaled After Ingestion of Garlic/Onion Sulfur Compounds

| Metabolite | Chemical Formula | Likely Precursor Class | Citation |

|---|---|---|---|

| Allyl methyl sulfide (B99878) | C₄H₈S | Allyl-containing thiosulfinates/sulfides | nih.gov |

| Dimethyl sulfide | C₂H₆S | Methyl-containing sulfur compounds | nih.gov |

Contribution to Salivary Metabolomic Profiles

The direct contribution of this compound to human salivary metabolomic profiles has not been specifically detailed in available scientific literature. Metabolomic studies of saliva, which analyze the complete set of small-molecule metabolites, have been utilized to understand the effects of diet and various physiological states. researchgate.net However, the specific detection and quantification of this compound in saliva following the consumption of Allium vegetables, such as garlic, remains an area with limited research.

This compound is a known constituent of Allium sativum (garlic) and Allium ursinum. nih.gov Upon crushing or chopping garlic, enzymatic reactions lead to the formation of a variety of sulfur-containing compounds. While the consumption of garlic is known to influence the composition of metabolites in bodily fluids, research has often focused on other, more abundant or stable derivatives. nih.govnih.gov

Studies attempting to identify garlic-derived sulfur compounds in saliva have faced challenges. For instance, the detection of highly volatile compounds like diallyl disulfide and allyl methyl sulfide in saliva after consuming garlic has proven difficult, with some studies failing to detect them at all. walshmedicalmedia.comresearchgate.net This suggests that compounds like this compound, which are also volatile, may be present in saliva at very low concentrations or are rapidly metabolized or cleared from the oral cavity, making their detection challenging with current standard analytical methods.

While direct evidence is lacking for this compound, studies have successfully identified other metabolites of Allium consumption in different bodily fluids. For example, metabolites such as allyl methyl sulfide (AMS), allyl methyl sulfoxide (B87167) (AMSO), and allyl methyl sulfone (AMSO2) have been detected in urine and breath following garlic ingestion. nih.govnih.gov The presence of these related compounds suggests that metabolites of this compound could potentially be identified in systemic circulation or excretions, even if they are not readily detectable in saliva.

Future research employing more sensitive analytical techniques, such as advanced mass spectrometry, may be necessary to elucidate the presence and potential role of this compound in the salivary metabolome following the consumption of Allium vegetables.

Biological Activities and Molecular Interactions

Antimicrobial Properties

Thiosulfinates are well-documented for their broad-spectrum antimicrobial effects, and S-2-Propenyl methanesulfinothioate is a contributor to these properties in the plants where it is found. The antimicrobial action of thiosulfinates is generally understood to involve the reaction of the thiosulfinate group with thiol (-SH) groups in microbial enzymes, leading to their inactivation and the disruption of essential metabolic processes. nih.gov

Research into the antifungal properties of thiosulfinates has shown them to be effective against a variety of fungal species. While specific data for this compound is limited, studies on related compounds provide insight into its potential activity. For instance, various dialk(en)ylthiosulfinates have demonstrated significant antifungal effects against pathogenic fungi such as Aspergillus, Candida, Cryptococcus, and Trichophyton species. nih.gov The antifungal efficacy of these compounds is often compared to allicin (B1665233) (diallyl thiosulfinate), the primary thiosulfinate in crushed garlic. One study comparing the antimicrobial activity of different thiosulfinates indicated that the nature of the alkyl or alkenyl group attached to the thiosulfinate core influences the level of activity, with the general trend being allyl ≥ methyl > propenyl. nih.gov This suggests that this compound may have a more moderate antifungal activity compared to allicin.

The mechanism of antifungal action is believed to involve the induction of oxidative stress and apoptosis through the oxidation of crucial cellular thiols like glutathione (B108866). researchgate.net

Similar to their antifungal effects, the antibacterial properties of thiosulfinates are significant. S-Methyl 2-propene-1-thiosulfinate, a closely related compound, has demonstrated notable antibacterial activity against foodborne pathogens, including Escherichia coli O157:H7. tandfonline.comnih.gov The activity of these compounds is attributed to their ability to interfere with essential bacterial enzymes.

A comparative study on thiosulfinates isolated from oil-macerated garlic extract, including a propenyl-containing isomer, showed antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov However, the activity of the propenyl thiosulfinate was found to be inferior to that of allicin. nih.gov The general reactivity of the thiosulfinate group with microbial proteins and enzymes remains the primary proposed mechanism for its antibacterial action. nih.gov

Table 1: Comparative Antimicrobial Activity of Thiosulfinates

| Compound/Extract | Relative Antimicrobial Activity | Reference |

| Allicin (Diallyl thiosulfinate) | High | nih.gov |

| Allyl-containing thiosulfinates | High | nih.gov |

| Methyl-containing thiosulfinates | Moderate to High | nih.gov |

| Propenyl-containing thiosulfinates | Moderate | nih.gov |

Note: This table provides a qualitative comparison based on available literature; specific MIC values for this compound are not available.

Antiparasitic Effects

Extracts from Allium species, which contain a mixture of thiosulfinates including this compound, have shown promising activity against various parasites, notably those from the Trypanosomatidae family.

A key target for antiparasitic drugs in trypanosomatids is the enzyme trypanothione (B104310) reductase (TR). This enzyme is crucial for the parasite's defense against oxidative stress and is absent in humans, making it an attractive drug target. nih.gov The trypanothione system is vital for maintaining a reducing intracellular environment in these parasites. nih.gov Inhibition of TR leads to an accumulation of oxidized trypanothione and increased sensitivity to oxidative damage, ultimately causing parasite death.

Anticarcinogenic and Cytotoxic Effects in Experimental Models

The potential anticarcinogenic and cytotoxic effects of organosulfur compounds from Allium species are an active area of research. These effects are often linked to the induction of apoptosis and cell cycle arrest in cancer cells.

While there is a lack of specific studies on the cytotoxic effects of this compound, research on related compounds provides some context. For instance, S-allyl-L-cysteine, a precursor to some thiosulfinates, has been shown to affect the proliferation of adenocarcinoma cell lines. nih.gov Similarly, other thiosulfinates have been investigated for their cytotoxic properties. nih.gov However, without direct experimental data for this compound, its specific activity against cancer cell lines remains uncharacterized. The general mechanism for the anticancer activity of related compounds often involves the induction of apoptosis through pathways that can include the generation of reactive oxygen species and interference with cellular signaling cascades. nih.gov

Modulation of Cellular Proliferation

There is a lack of specific research on the direct effects of this compound on cellular proliferation. For comparison, other thiosulfinates from garlic, such as allicin and diallyl disulfide (DADS), have been shown to inhibit the growth of cancer cells. For instance, DADS can induce a temporary cell cycle arrest in the G2/M phase in tumor cells. Similarly, dipropyl and dimethyl thiosulfinates have been observed to inhibit cell proliferation in acute myeloid leukemia (AML) cell lines in a dose- and time-dependent manner.

Induction of Apoptosis Pathways

Specific studies demonstrating that this compound induces apoptosis are not found in the reviewed literature. Apoptosis is a form of programmed cell death crucial for removing damaged or cancerous cells. Research on related compounds shows that allicin can induce apoptosis or necrosis in a dose-dependent manner in various cell lines, including cancer cells. The mechanism often involves triggering intrinsic or extrinsic apoptosis pathways. Diallyl disulfides (DADS) have also been noted for their ability to selectively cause apoptotic cell death in cancerous cells.

Redox Modulation and Interactions with Biological Thiols

Direct studies on redox modulation and the interaction of this compound with biological thiols are not available. The biological activity of thiosulfinates like allicin is largely attributed to their reactivity with thiol groups, particularly the sulfhydryl (-SH) group of the amino acid cysteine. Allicin is a reactive sulfur species (RSS) that readily undergoes redox reactions with low-molecular-weight thiols, such as glutathione, and with cysteine residues in proteins. This interaction can lead to the depletion of the cellular glutathione pool and significant alterations in the redox state of the cell, which is thought to be a primary mechanism for its physiological effects.

Enzyme Modulation and Protein Thiol S-Allylation

There is no specific information regarding enzyme modulation or protein thiol S-allylation by this compound. The process of S-thioallylation, the covalent attachment of an allyl group to a protein thiol, has been extensively studied for allicin. This modification can alter the structure and function of proteins, leading to enzyme inhibition. For example, allicin has been shown to inhibit the activity of the glycolytic enzyme enolase through S-thioallylation. A proteomics study identified hundreds of proteins in human Jurkat T-cells that were S-thioallylated by allicin, affecting a wide range of cellular functions, including cytoskeletal structure, chaperone activity, and protein translation.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for isolating S-2-Propenyl methanesulfinothioate from complex matrices, such as garlic extracts, where numerous other sulfur-containing compounds exist. nih.gov The choice of method depends on the volatility and polarity of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. visionpublisher.info It is well-suited for identifying various chemical constituents in essential oils and extracts. yu.edu.jo For the analysis of this compound, specific GC parameters are crucial to prevent thermal degradation while achieving effective separation. The compound is introduced into a heated injection port, vaporized, and carried by an inert gas through a capillary column. Separation is based on the compound's boiling point and affinity for the column's stationary phase. nih.gov The separated components then enter the mass spectrometer for detection. visionpublisher.info

| Parameter | Typical Conditions for Thiosulfinate Analysis |

| Column | RXi-5-Sil MS (30m × 0.25mm, 0.25 µm film) or similar |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 - 3.22 mL/min |

| Oven Program | Initial temp 50-70°C, ramped to 220-280°C |

| This table presents typical parameters used in GC-MS analysis for compounds similar to this compound, based on general methods for plant extracts. yu.edu.jonih.govjppres.com |

High-Performance Liquid Chromatography (HPLC) is the preferred method for analyzing thermally unstable and less volatile compounds like this compound. nih.gov Reversed-phase HPLC, particularly using a C18 column, is commonly employed. nih.gov This technique separates compounds based on their polarity by partitioning them between a liquid mobile phase and a solid stationary phase. etsu.edu Detection is often achieved using an ultraviolet (UV) detector, as thiosulfinates exhibit UV absorbance. nih.gov The method's precision allows for the reliable quantification of the compound in various samples, from fresh garlic to commercial products. etsu.edu

| Parameter | Typical Conditions for this compound (Allicin) Analysis |

| Column | Kromasil C18 (250 × 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | Isocratic mixture of Methanol (B129727):Water (e.g., 50:50 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 254 nm |

| This table outlines representative conditions for the HPLC-UV analysis of allicin (B1665233) (this compound). nih.gov |

Supercritical Fluid Extraction (SFE) is an advanced, green extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the solvent. wikipedia.orgrjptonline.org SFE is particularly effective for extracting bioactive compounds from natural sources with minimal use of organic solvents. rjptonline.orgnih.gov The solvating power of the supercritical fluid can be finely tuned by altering pressure and temperature, allowing for selective extraction. wikipedia.org SFE can be coupled directly with chromatographic systems, such as Supercritical Fluid Chromatography (SFC), or used as a sample preparation step before GC or HPLC analysis. rjptonline.org For this compound, SFE offers a method to obtain high-purity extracts from sources like garlic. nih.govsare.org The extraction yield generally increases with higher pressure. scispace.com

| Parameter | Typical Conditions for SFE |

| Supercritical Fluid | Carbon Dioxide (CO2) |

| Pressure Range | 80 to 350 bar (or higher for specific applications) |

| Temperature Range | Above 31 °C (Critical temperature for CO2) |

| Modifiers (Co-solvents) | Ethanol or Methanol may be added to modify polarity |

| This table summarizes general parameters for Supercritical Fluid Extraction. wikipedia.orgscispace.com |

Mass Spectrometry-Based Detection and Identification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of this compound. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing definitive identification.

Atmospheric Pressure Photoionization (APPI) is a soft ionization technique that uses ultraviolet photons to ionize analyte molecules. nationalmaglab.orgcreative-proteomics.com It is particularly effective for non-polar or low-polarity compounds that are difficult to ionize with other common sources like ESI or APCI. creative-proteomics.comwikipedia.org The sample, typically from an LC system, is vaporized and then exposed to UV light, causing ionization. wikipedia.org APPI is less susceptible to matrix effects, making it suitable for quantitative analysis in complex samples. creative-proteomics.comwikipedia.org

When coupled with a Quadrupole Time-of-Flight (QTOF) mass analyzer, the system provides high mass accuracy and resolution. nih.gov The QTOF allows for precise mass measurements, which aids in determining the elemental composition of the parent ion and its fragments, thus confirming the identity of this compound.

| Technique Feature | Description |

| Ionization Principle | Ionization of molecules by VUV photons at atmospheric pressure. wikipedia.org |

| Analyte Suitability | Excellent for low-polarity and non-polar compounds. nationalmaglab.orgcreative-proteomics.com |

| Analyzer | QTOF provides high-resolution, accurate mass data. nih.gov |

| Key Advantage | Reduced matrix effects and broad applicability for different compound polarities. wikipedia.org |

| This table describes the key features of the APPI-QTOFMS technique. |

Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase. nih.gov It is highly suitable for polar and ionic compounds and is commonly coupled with HPLC (LC-MS). mdpi.comresearchgate.net Neutral molecules like this compound can be analyzed by forming adducts, such as the protonated molecule [M+H]⁺. nih.gov

Tandem mass spectrometry (MS/MS) adds another layer of specificity. nih.gov In an ESI-MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ of this compound) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.gov This process creates a unique fragmentation pattern that serves as a structural fingerprint, enabling highly selective and sensitive quantification even in complex biological matrices. mdpi.com

| Ionization/Analysis Stage | Description |

| Ionization | Electrospray Ionization (ESI) generates charged molecules from solution. nih.gov |

| Precursor Ion Selection | The protonated molecular ion of this compound is selected. |

| Fragmentation | Collision-Induced Dissociation (CID) breaks the precursor ion into characteristic product ions. nih.gov |

| Detection | Product ions are detected, providing structural confirmation and enabling quantification. |

| This table details the process of ESI-MS/MS for the analysis of this compound. |

Selected Ion Flow Tube-Mass Spectrometry (SIFT-MS)

Selected Ion Flow Tube-Mass Spectrometry (SIFT-MS) is a real-time analytical technique for the direct quantification of volatile organic compounds (VOCs) in gas phases, such as air or the headspace of a sample. nih.govresearchgate.net This method is particularly well-suited for the analysis of volatile sulfur compounds, including those found in garlic and other Allium species. researchgate.netresearchgate.netmdpi.com

Principles and Application for this compound Analysis:

SIFT-MS operates by using selected reagent ions (typically H₃O⁺, NO⁺, and O₂⁺) to gently ionize target analytes in a controlled manner within a flow tube. nih.govrsc.org The soft chemical ionization minimizes fragmentation, preserving the molecular identity of the analyte. The instrument then quantifies the compound based on the known reaction rate constants between the reagent ions and the target molecule, and the measured ion signals. rsc.org This allows for absolute quantification without the need for specific calibration standards for every compound.

For the analysis of this compound, which is a volatile compound, SIFT-MS offers several advantages:

Real-time Analysis: The technique provides immediate results, which is beneficial for monitoring dynamic processes such as flavor release from food products.

No Sample Preparation: Headspace analysis of samples containing this compound can be performed directly, eliminating the need for solvent extraction or thermal desorption.

High Sensitivity: SIFT-MS can detect and quantify trace levels of VOCs down to parts-per-billion (ppb) concentrations. rsc.org

While direct studies on this compound using SIFT-MS are not extensively documented in the reviewed literature, the successful application of SIFT-MS in the analysis of a wide range of volatile sulfur compounds from garlic, such as allicin and diallyl disulfide, demonstrates its capability for characterizing similar thiosulfinates. researchgate.netresearchgate.netmdpi.com The technique can differentiate between various sulfur compounds based on their specific reactions with the precursor ions, enabling a detailed profiling of the volatile components.

Table 1: Key Features of SIFT-MS for Volatile Compound Analysis

| Feature | Description |

| Ionization Method | Soft Chemical Ionization (CI) |

| Reagent Ions | H₃O⁺, NO⁺, O₂⁺ |

| Analysis Time | Real-time (seconds) |

| Quantification | Absolute, based on known rate constants |

| Sample Type | Gas phase, headspace of liquids/solids |

| Detection Limits | Parts-per-billion (ppb) range |

Extractive Electrospray Ionization Mass Spectrometry (EESI-MS)

Extractive Electrospray Ionization Mass Spectrometry (EESI-MS) is an ambient ionization technique that allows for the direct analysis of compounds in complex mixtures with minimal or no sample preparation. sirgurudasmahavidyalaya.ac.indocbrown.info This method is highly versatile and can be applied to a wide range of analytes, including those in solid, liquid, or gaseous states.

Principles and Potential for this compound Analysis:

In EESI-MS, a spray of charged solvent droplets is directed at the sample surface. The analytes are extracted from the sample into the droplets and are subsequently ionized as the solvent evaporates. This soft ionization process is particularly useful for thermally labile molecules. EESI-MS has been successfully employed for the analysis of various bioactive substances, including alkaloids, amino acids, and volatile oils. sirgurudasmahavidyalaya.ac.indocbrown.info

The potential application of EESI-MS for the analysis of this compound is significant, especially for its in-situ analysis in biological matrices or food products. Key advantages include:

Direct Analysis: EESI-MS can analyze samples in their native state, avoiding extensive extraction and purification steps that could lead to the degradation of unstable compounds like thiosulfinates.

High Sensitivity and Speed: The technique offers rapid analysis times and high sensitivity, making it suitable for high-throughput screening.

Matrix Tolerance: EESI-MS is known for its high tolerance to complex matrices, which is advantageous when analyzing food samples or biological tissues. sirgurudasmahavidyalaya.ac.in

Although specific applications of EESI-MS for this compound have not been detailed in the available literature, its proven utility in detecting a broad spectrum of chemical compounds, including organophosphorus insecticides in honey, suggests its suitability for this purpose. docbrown.info

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Metabolomics

Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is a powerful and widely used technique for the separation, identification, and quantification of compounds in complex mixtures, making it a cornerstone of metabolomics research. This method is particularly effective for the analysis of organosulfur compounds from natural sources like garlic. sirgurudasmahavidyalaya.ac.in

Methodology for this compound Analysis:

A typical UHPLC-MS/MS method for the analysis of this compound and related organosulfur compounds would involve the following steps:

Sample Preparation: Extraction of the compound from the matrix (e.g., garlic homogenate) using a suitable solvent such as a mixture of methanol and water. This is often followed by centrifugation to remove solid debris.

Chromatographic Separation: The extract is injected into a UHPLC system equipped with a reverse-phase column (e.g., C18). A gradient elution with a mobile phase consisting of water with a small percentage of formic acid (for better ionization) and an organic solvent like acetonitrile (B52724) or methanol is commonly used to separate the analytes.

Mass Spectrometric Detection: The eluent from the UHPLC is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in tandem mode (MS/MS), where the parent ion corresponding to this compound is selected and fragmented to produce characteristic daughter ions. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity for quantification.

Studies on organosulfur compounds in garlic have successfully used UHPLC-MS/MS to identify and quantify a range of thiosulfinates and their degradation products. sirgurudasmahavidyalaya.ac.in While a specific method optimized for this compound is not detailed, the parameters used for allicin and other thiosulfinates are highly relevant.

Table 2: Typical UHPLC-MS/MS Parameters for Organosulfur Compound Analysis

| Parameter | Typical Setting |

| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |

| Flow Rate | 0.2 - 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous identification of a compound's structure.

Spectroscopic Data for this compound:

A comprehensive search of the available scientific literature did not yield a complete, published, and assigned ¹H and ¹³C NMR spectrum specifically for this compound. However, spectroscopic data for structurally similar compounds, such as allicin (diallyl thiosulfinate) and its analogs, have been reported. sirgurudasmahavidyalaya.ac.in

Based on the known chemical shifts of related allyl sulfur compounds, a theoretical ¹H NMR spectrum of this compound would be expected to show signals corresponding to the methyl protons and the protons of the allyl group. Similarly, the ¹³C NMR spectrum would display signals for the methyl carbon and the three distinct carbons of the allyl moiety. The lack of readily available, experimentally verified NMR data in the public domain highlights an area for future research to fully characterize this important organosulfur compound.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Elucidation of Structural Determinants for Biological Activity

The biological activity of thiosulfinates, with allicin (B1665233) (diallylthiosulfinate) as the prototype, is largely attributed to the thiosulfinate group (-S(O)-S-). mdpi.com This functional group is highly reactive, particularly with thiol groups in proteins and small molecules like glutathione (B108866), a reactivity that is considered essential for its biological effects. mdpi.comresearchgate.net

Key structural features that influence the biological activity of S-2-Propenyl methanesulfinothioate and its analogues include:

The Thiosulfinate Moiety: The -S(O)-S- group is the primary pharmacophore, responsible for the compound's reactivity and broad-spectrum biological activities, including antimicrobial and anticancer effects. mdpi.comnih.gov The decomposition of allicin to diallyl disulfide (DADS) results in a significant loss of antimicrobial activity, highlighting the critical role of the thiosulfinate group. mdpi.com

Alkyl/Aryl Substituents: The nature of the substituents attached to the sulfur atoms (the S-2-propenyl and methyl groups in this case) modulates the reactivity and lipophilicity of the molecule, thereby affecting its ability to penetrate cell membranes and interact with molecular targets. nih.govmdpi.com

Chirality: The sulfur atom in the thiosulfinate group can be a chiral center, and the stereochemistry can influence biological activity.

SAR studies on related compounds have provided valuable insights. For instance, in a series of S-allyl-l-cysteine (SAC) and garlic acid conjugates, it was found that esterification of the carboxyl group, extension of the carbon chain, and methoxylation of the phenol (B47542) hydroxy group could enhance anti-inflammatory efficacy. nih.gov These findings underscore the importance of systematic structural modifications to optimize biological activity.

Computational Approaches in QSAR Modeling

QSAR modeling is a powerful computational tool used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net This approach allows for the prediction of the activity of novel compounds and provides insights into the structural features that are important for their biological function. nih.govnih.gov

The first step in QSAR modeling is to represent the chemical structure using a set of numerical values known as molecular descriptors. nih.govresearchgate.net These descriptors can be broadly categorized as:

Topological Descriptors: These describe the connectivity of atoms in a molecule, such as the Wiener index and Zagreb index. youtube.com

Geometrical Descriptors: These relate to the three-dimensional structure of the molecule, including molecular volume and surface area. pensoft.net

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). dergipark.org.trresearchgate.net These are particularly important for understanding the reactivity of thiosulfinates.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a common descriptor for lipophilicity, which influences a compound's ability to cross biological membranes. dergipark.org.tr

For this compound, electronic descriptors are crucial for modeling its reactivity with biological nucleophiles. The partial charges on the sulfur atoms and the LUMO energy can provide an indication of the molecule's susceptibility to nucleophilic attack. pensoft.net

Table 1: Key Molecular Descriptor Classes in QSAR

| Descriptor Class | Description | Examples |

| Topological | Describes the atomic connectivity within the molecule. | Wiener Index, Zagreb Index |

| Geometrical | Relates to the 3D structure of the molecule. | Molecular Volume, Surface Area |

| Electronic | Quantifies the electronic properties of the molecule. | Dipole Moment, HOMO/LUMO Energies, Partial Atomic Charges |

| Hydrophobic | Describes the lipophilicity of the molecule. | Octanol-Water Partition Coefficient (logP) |

This table provides an overview of the different classes of molecular descriptors used in QSAR studies.

Once the molecular descriptors have been calculated, various statistical and machine learning techniques can be used to build a predictive QSAR model. nih.govmdpi.com

Multiple Linear Regression (MLR): This is a statistical method used to model the linear relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors). nih.gov

Artificial Neural Networks (ANN): ANNs are computational models inspired by the structure and function of biological neural networks. nih.gov They are capable of modeling complex non-linear relationships between molecular descriptors and biological activity.

Comparative Molecular Field Analysis (CoMFA): CoMFA is a 3D-QSAR technique that generates 3D contour maps to visualize the steric and electrostatic fields around a series of aligned molecules. mdpi.comnih.gov These maps highlight regions where changes in these fields are correlated with changes in biological activity, providing a visual guide for drug design.

The development of robust QSAR models requires careful validation to ensure their predictive power for new, untested compounds. researchgate.net

Rational Design Principles for Novel Thiosulfinate Analogues

The insights gained from SAR and QSAR studies provide a foundation for the rational design of novel thiosulfinate analogues with improved biological activity and selectivity. nih.govnih.govnih.govnih.govmdpi.commdpi.com The goal is to modify the structure of this compound to enhance its desirable properties while minimizing any potential undesirable effects.

Key principles for the rational design of novel thiosulfinates include:

Optimization of the Thiosulfinate Moiety: While the thiosulfinate group is essential for activity, its reactivity can be fine-tuned by altering the electronic properties of the substituents. Introducing electron-withdrawing or electron-donating groups can modulate the electrophilicity of the sulfur atoms.

Modification of the Alkyl/Aryl Substituents: The size, shape, and hydrophobicity of the substituents can be systematically varied to improve target binding affinity and pharmacokinetic properties. nih.gov For example, incorporating specific functional groups can introduce new interactions with the target protein, such as hydrogen bonds or hydrophobic interactions. mdpi.com

Scaffold Hopping: This involves replacing the core structure of the molecule with a different scaffold while maintaining the key pharmacophoric features. This can lead to the discovery of novel chemical classes with improved properties.

By applying these principles, it is possible to design and synthesize new thiosulfinate analogues with enhanced potency, selectivity, and drug-like properties.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Ab Initio, Density Functional Theory)

Quantum chemical calculations, including ab initio and Density Functional Theory (DFT) methods, are fundamental to predicting the geometric and electronic structures of molecules, as well as their energetic properties. acs.orgnumberanalytics.com These methods have been widely applied to organosulfur compounds to elucidate their complex chemistry. acs.orgnih.gov

The stability and reaction pathways of thiosulfinates are governed by their energetic profiles, including the energies of reactants, products, intermediates, and transition states. wikipedia.org DFT calculations have been instrumental in mapping these potential energy surfaces. For instance, studies on the decomposition and rearrangement of thiosulfinates reveal the energetic barriers associated with these transformations. rsc.orgresearchgate.net

A critical aspect of thiosulfinate chemistry is the weakness of the S-S bond, which is significantly influenced by the substituents. Computational studies on various thiosulfinates consistently show that the S-S bond dissociation energy (BDE) is a key determinant of their stability. researchgate.netsc.edunrel.govresearchgate.netrsc.org For instance, the S-S BDE in thiosulfinates is considerably lower than in their corresponding disulfides.

| Parameter | Compound/Reaction | Computational Method | Calculated Value (kcal/mol) | Reference |

|---|---|---|---|---|

| S-S Bond Dissociation Enthalpy | Allicin (B1665233) (Diallyl thiosulfinate) | DFT (B3LYP) | ~33.5 | researchgate.net |

| Activation Free Energy (Nucleophilic attack by thiolate) | Cyclic Thiosulfinates | DFT (M06-2X) | 11.3 - 25.0 | rsc.org |

| Reaction Enthalpy (Allicin decomposition) | Allicin → 2-propenesulfenic acid + Thioacrolein | DFT (B3LYP) | ~20.0 | mdpi.com |

Transition state theory, combined with quantum chemical calculations, allows for the characterization of the geometry and energy of transition states, which are crucial for understanding reaction kinetics. wikipedia.org For thiosulfinates, transition states for reactions such as decomposition, rearrangement, and reaction with nucleophiles have been computationally modeled. rsc.orgresearchgate.net These studies often reveal asynchronous bond-breaking and bond-forming processes.

Computational chemistry is a powerful tool for elucidating complex reaction pathways that may be difficult to probe experimentally. researchgate.netmdpi.comchemrxiv.org For thiosulfinates, a number of reaction pathways are of interest, including thermal decomposition, rearrangement to sulfenyl sulfinates, and reactions with biological nucleophiles like thiols.

One of the primary decomposition pathways for allicin, and likely for S-2-propenyl methanesulfinothioate, is a Cope-type elimination to produce sulfenic acids. mdpi.com DFT calculations have shown that this is a viable pathway with a moderate activation barrier.

Another important reaction is the thiol-thiosulfinate exchange, which is central to the biological activity of these compounds. researchgate.net Computational modeling of this reaction for allicin with a thiol shows the formation of a new disulfide and a sulfenic acid, proceeding through a transition state involving nucleophilic attack on one of the sulfur atoms of the thiosulfinate. researchgate.net

The following table outlines computationally elucidated reaction pathways for analogous thiosulfinates.

| Reaction Type | Proposed Pathway | Key Intermediates/Transition States | Computational Approach | Reference |

|---|---|---|---|---|

| Thermal Decomposition | Allicin → 2-propenesulfenic acid + Thioacrolein | Pericyclic transition state | DFT | mdpi.com |

| Thiol-Thiosulfinate Exchange | Allicin + RSH → Allyl-SSR + Allyl-SOH | SN2-type attack on sulfur | DFT | researchgate.net |

| Rearrangement | Thiosulfinate → Sulfenyl sulfinate | mdpi.comacs.org-Sigmatropic shift | Ab initio | acs.org |

Kinetic Studies and Rate Coefficient Determination

While experimental kinetic studies on this compound are scarce, computational methods can provide valuable estimates of reaction rates and rate coefficients. nih.govresearchgate.netdoi.org By calculating the activation free energy (ΔG‡) from the potential energy surface, the rate constant (k) can be estimated using transition state theory. wikipedia.org

Kinetic modeling of thiosulfinate reactivity has been performed for systems involving onion and garlic homogenates, where the dynamic changes in thiosulfinate profiles are studied. nih.govresearchgate.net These studies often involve a complex network of reactions, and computational models help to dissect the contributions of individual reaction steps. The decay of thiosulfinates is generally found to follow first-order kinetics under various conditions. nih.govresearchgate.net

The following table presents kinetic data for the decomposition of analogous thiosulfinates, which can provide an approximation for the reactivity of this compound.

| Thiosulfinate | Condition | Rate Constant (k) | Computational/Experimental | Reference |

|---|---|---|---|---|

| Methyl methanethiosulfinate | Thermal decomposition | - | Experimental | nih.gov |

| Propyl propanethiosulfinate | pH 7.5, 20 °C | ~1.5 x 10-4 s-1 | Experimental | nih.gov |

| Allicin | pH 7.5, 20 °C | ~3.0 x 10-4 s-1 | Experimental | nih.gov |

Prediction of Molecular Interactions and Reactivity

For thiosulfinates like allicin, DFT calculations have shown that the LUMO is often centered on the S-S bond, indicating that this is the most likely site for nucleophilic attack. nih.gov This is consistent with the known reactivity of thiosulfinates towards thiols. The energy gap between the HOMO and LUMO can also be used as an indicator of chemical reactivity. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity.

Molecular docking studies, a computational technique, have been used to predict the interaction of garlic-derived organosulfur compounds with biological targets, such as enzymes and receptors. biointerfaceresearch.com While specific docking studies on this compound are not widely reported, studies on similar compounds suggest that the thiosulfinate moiety plays a key role in binding to and inhibiting proteins, often through covalent modification of cysteine residues. biointerfaceresearch.com

The following table summarizes key computational predictors of reactivity for allicin, which can be extrapolated to this compound.

| Predictor | Observation from Computational Studies | Implication for Reactivity | Computational Method | Reference |

|---|---|---|---|---|

| LUMO (Lowest Unoccupied Molecular Orbital) | Localized on the S-S bond | Site of nucleophilic attack | DFT | nih.gov |

| HOMO-LUMO Gap | Relatively small for a stable molecule | Indicates high reactivity | DFT | nih.gov |

| Electrostatic Potential | Positive potential around the sulfur atoms | Attraction of nucleophiles | DFT | mdpi.comdntb.gov.ua |

Research Gaps and Future Academic Directions

Comprehensive Elucidation of Biological Pathways

While it is generally accepted that thiosulfinates like S-2-Propenyl methanesulfinothioate exhibit a range of biological activities, the precise molecular mechanisms remain partially understood. tandfonline.comresearchgate.net The primary proposed mechanism involves the interaction with thiol groups in proteins, leading to S-thiolation and subsequent alteration of protein function. mdpi.comnih.gov However, the specific protein targets and the downstream consequences of these modifications are not fully mapped.

Future research should focus on identifying the full spectrum of cellular proteins that interact with this compound. Advanced proteomics and chemogenomic profiling studies could reveal specific enzymatic and signaling pathways that are modulated. nih.gov For instance, investigating its impact on pathways related to inflammation, cell proliferation, and oxidative stress at a molecular level would provide significant insights. researchgate.netconicet.gov.ar Understanding how this specific asymmetric thiosulfinate (with a methyl and an allyl group) differs in its biological interactions compared to symmetric thiosulfinates like allicin (B1665233) (diallyl thiosulfinate) is a crucial area of inquiry. nih.govresearchgate.net Elucidating these pathways is essential for understanding its potential as a bioactive compound. tandfonline.comnih.gov

Development of Advanced Synthetic Strategies

The study and application of this compound are hampered by its inherent instability and the challenges associated with its isolation from natural sources in pure form. mdpi.comresearchgate.net While general methods for thiosulfinate synthesis exist, such as the oxidation of corresponding disulfides, these often result in mixtures, especially when producing asymmetric thiosulfinates. nih.govuliege.be

A significant research gap exists in the development of stereoselective and high-yield synthetic routes specifically for this compound. Future work should explore novel catalytic systems and reaction conditions that favor the formation of this specific compound over symmetric side products. nih.gov The development of methods for producing isotopically labeled versions would be invaluable for metabolic and mechanistic studies. mdpi.com Furthermore, creating more stable synthetic analogs could open new avenues for research into their biological activities. nih.govmdpi.com A patent has described a process for preparing mixed disulfide conjugates from Allium organosulfur compounds by first producing a mixture of thiosulfinates. google.com

| Synthetic Approach | Description | Potential Research Direction |

| Oxidation of Mixed Disulfides | Oxidation of a mixture of dimethyl disulfide and diallyl disulfide. | Improving selectivity to favor the asymmetric product, this compound. |

| Enzymatic Synthesis | Utilizing alliinase with a combination of S-allyl-L-cysteine sulfoxide (B87167) (alliin) and S-methyl-L-cysteine sulfoxide (methiin). nih.govresearchgate.net | Optimizing enzyme and substrate concentrations to control product ratios. |

| Stepwise Chemical Synthesis | A multi-step process to build the asymmetric thiosulfinate structure with high control. | Designing more efficient and scalable routes with fewer purification steps. |

Refinement of Analytical Detection and Quantification Methodologies

Accurate analysis of this compound in complex matrices like plant extracts or biological samples is challenging due to its reactivity and low concentration. conicet.gov.arresearchgate.net Current methods often rely on High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detectors. conicet.gov.ardntb.gov.ua However, these methods can suffer from issues with compound stability during extraction and analysis.

There is a pressing need for more robust and sensitive analytical techniques. tandfonline.comnih.gov Future research should focus on developing methods that minimize sample preparation and reduce the potential for artifact formation. Techniques like Direct Analysis in Real Time Mass Spectrometry (DART-MS) have shown promise for the analysis of reactive sulfur compounds and warrant further exploration. dntb.gov.ua The development of standardized reference materials for this compound is also critical for ensuring the accuracy and comparability of data across different studies. Furthermore, creating analytical methods capable of in-situ or real-time monitoring of this compound in biological systems would represent a significant advancement. conicet.gov.ar

| Analytical Technique | Advantages | Areas for Refinement |

| HPLC-UV/MS | Widely available, provides separation and identification. conicet.gov.ardntb.gov.ua | Improving compound stability during analysis, enhancing sensitivity for trace-level detection. researchgate.net |

| Gas Chromatography (GC)-MS | Suitable for volatile degradation products. conicet.gov.ar | Developing derivatization methods to analyze the intact thiosulfinate. |

| DART-MS | Rapid analysis with minimal sample preparation. dntb.gov.ua | Enhancing quantification capabilities and validation for complex matrices. |

| HPTLC | Simple and cost-effective for screening. conicet.gov.ar | Improving resolution and coupling with MS for better identification. |

Enhanced Understanding of Environmental Fate and Atmospheric Chemistry

The environmental lifecycle of organosulfur compounds released from Allium species, including this compound, is largely unexplored. When these plants are cultivated or decompose, such compounds are released into the soil and atmosphere. Their subsequent transformations, persistence, and ecological impact are poorly understood. awsjournal.orgmdpi.com

Future academic work should investigate the degradation pathways of this compound in different environmental compartments, such as soil and water. scielo.brresearchgate.net Identifying the microbial and chemical processes that contribute to its breakdown is essential. scielo.br Research into its volatility and potential reactions in the atmosphere, particularly its contribution to atmospheric sulfur chemistry and aerosol formation, would fill a significant knowledge gap. Understanding the environmental fate of this compound is crucial for a holistic view of its role in agroecosystems. awsjournal.org

Targeted Design of Novel Thiosulfinate Compounds Based on SAR/QSAR Insights

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies offer a powerful approach to understanding how the chemical structure of thiosulfinates influences their biological activity. nih.gov For this compound, the asymmetry of the molecule (a methyl group vs. an allyl group) likely plays a key role in its reactivity and biological targets compared to symmetric thiosulfinates. nih.gov

A significant research opportunity lies in systematically exploring the SAR of asymmetric thiosulfinates. nih.gov By synthesizing a library of analogs with varied alkyl and alkenyl groups, researchers can probe how factors like chain length, branching, and the presence of other functional groups affect biological efficacy. mdpi.com This data can then be used to build predictive QSAR models. nih.gov These models would guide the targeted design of novel thiosulfinate compounds with enhanced stability, increased potency, or selectivity towards specific biological targets, paving the way for new therapeutic or food preservation applications. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.